molecular formula C21H21N3O5S B12342071 6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B12342071
M. Wt: 427.5 g/mol
InChI Key: GEXCPFQCVLBDLA-LFIBNONCSA-N
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Description

6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound with a complex structure that includes a thiazole ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with phenyl isothiocyanate under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethoxybenzylidene)-6-phenyl-7H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
  • 2-(3,4-Dimethoxybenzylidene)-6-methyl-7H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Uniqueness

6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to the presence of the 3,4,5-trimethoxybenzylidene moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

(2E)-6-phenyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H21N3O5S/c1-27-14-9-12(10-15(28-2)18(14)29-3)11-16-20(26)24-21(30-16)22-19(25)17(23-24)13-7-5-4-6-8-13/h4-11,17,21,23H,1-3H3,(H,22,25)/b16-11+

InChI Key

GEXCPFQCVLBDLA-LFIBNONCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N3C(S2)NC(=O)C(N3)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(S2)NC(=O)C(N3)C4=CC=CC=C4

Origin of Product

United States

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